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Compound of Interest

Compound Name: O-Phthalimide-C1-S-C5-acid

Cat. No.: B15137640 Get Quote

An in-depth analysis of the spectroscopic data for O-Phthalimide-C1-S-C5-acid is not

currently available in public literature. However, this technical guide provides a detailed

overview of the expected spectroscopic characteristics based on the analysis of a closely

related and well-documented compound, 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid (also

referred to as O-Phthalimide-C5-acid). This guide will serve as a valuable resource for

researchers and scientists in the field of drug development by outlining the expected data and

the experimental protocols necessary for characterization.

Predicted Spectroscopic Data
The introduction of a methylene-thioether linkage in "O-Phthalimide-C1-S-C5-acid" would

introduce specific changes to the spectroscopic data compared to the C5-acid analogue. The

following tables summarize the reported data for 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid and

provide predicted values for O-Phthalimide-C1-S-C5-acid.

Table 1: ¹H NMR Data (Predicted vs. Reported)
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Assignment

6-(1,3-Dioxoisoindolin-2-

yl)hexanoic acid Chemical

Shift (δ ppm)[1]

Predicted O-Phthalimide-C1-

S-C5-acid Chemical Shift (δ

ppm)

Phthalimide Protons (aromatic) 7.5–8.5 ~7.8 (m)

Carboxylic Acid Proton 12–13 ~12.0 (s, br)

N-CH₂ Not Applicable ~4.8 (s)

S-CH₂ Not Applicable ~2.7 (t)

Aliphatic Chain Protons 1.2–2.5 ~1.6-2.4 (m)

Table 2: ¹³C NMR Data (Predicted vs. Reported)

Assignment

6-(1,3-Dioxoisoindolin-2-

yl)hexanoic acid Chemical

Shift (δ ppm)[1]

Predicted O-Phthalimide-C1-

S-C5-acid Chemical Shift (δ

ppm)

Carbonyl (Phthalimide) ~168 ~168

Carbonyl (Carboxylic Acid) ~179 ~179

Aromatic Carbons ~123, ~132, ~134 ~123, ~132, ~134

N-CH₂ Not Applicable ~40

S-CH₂ Not Applicable ~30

Aliphatic Carbons ~24, ~26, ~31, ~37 ~25, ~28, ~34

Table 3: IR Spectroscopy Data (Predicted vs. Reported)
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Functional Group

6-(1,3-Dioxoisoindolin-2-

yl)hexanoic acid

Wavenumber (cm⁻¹)[1]

Predicted O-Phthalimide-C1-

S-C5-acid Wavenumber

(cm⁻¹)

C=O Stretch (Phthalimide) ~1770 and ~1710 ~1770 and ~1710

C=O Stretch (Carboxylic Acid) ~1700 ~1700

C-N Stretch ~1395 ~1395

O-H Stretch (Carboxylic Acid) 2500-3300 (broad) 2500-3300 (broad)

C-S Stretch Not Applicable ~600-700

Table 4: Mass Spectrometry Data (Predicted vs. Reported)

Analysis

6-(1,3-Dioxoisoindolin-2-

yl)hexanoic acid

(C₁₄H₁₅NO₄)[1]

Predicted O-Phthalimide-C1-

S-C5-acid (C₁₄H₁₅NO₄S)

Molecular Weight 261.27 g/mol 293.34 g/mol

Molecular Ion Peak (m/z) 261.27 293.08

Experimental Protocols
The synthesis and characterization of O-Phthalimide-C1-S-C5-acid would follow established

organic chemistry methodologies.

Synthesis
A probable synthetic route would involve a two-step process:

Synthesis of N-(chloromethyl)phthalimide: This can be achieved by reacting phthalimide with

formaldehyde and thionyl chloride.

Nucleophilic substitution: The synthesized N-(chloromethyl)phthalimide would then be

reacted with the thiol group of 5-mercaptovaleric acid in the presence of a base to yield the

final product.
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The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Purification
The crude product would likely be purified using column chromatography followed by

recrystallization to obtain a pure sample for analysis.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g.,

400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆).

IR Spectroscopy: The infrared spectrum would be obtained using an FT-IR spectrometer,

typically with the sample prepared as a KBr pellet or as a thin film.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like

Electrospray Ionization (ESI) would be used to confirm the molecular weight and elemental

composition.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a novel compound like O-Phthalimide-C1-S-C5-acid.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of

O-Phthalimide-C1-S-C5-acid and the methodologies required for its synthesis and

characterization. Researchers can use this information as a starting point for their

investigations into this and similar novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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